N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their functionalization and coupling.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Formation of Piperazine Ring: The piperazine ring is often synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.
Coupling and Functionalization: The final step involves coupling the pyrimidine and piperazine rings with a sulfonamide group and an acetamide group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine and piperazine rings.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, amides, and substituted piperazines.
Scientific Research Applications
N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidin-2-one, exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like imatinib, which contain a pyrimidine ring, are used in medicinal chemistry for their therapeutic effects.
Piperazine Derivatives: Compounds with a piperazine ring, such as sildenafil, are known for their pharmacological properties.
Uniqueness
N-[4-({4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide is unique due to its combination of pyrimidine, piperazine, and sulfonamide groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H28N6O3S |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H28N6O3S/c1-16-15-20(25-9-3-4-10-25)24-21(22-16)26-11-13-27(14-12-26)31(29,30)19-7-5-18(6-8-19)23-17(2)28/h5-8,15H,3-4,9-14H2,1-2H3,(H,23,28) |
InChI Key |
GJOYJMXMEBVIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4CCCC4 |
Origin of Product |
United States |
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